2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an azepane moiety. The molecular formula for this compound is , indicating that it contains 13 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. The pyrazole ring is known for its diverse biological activities, while the azepane structure contributes to the compound's stability and potential pharmacological properties.
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:
The synthesis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane typically involves several steps:
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane has potential applications in various fields:
Studies on the interactions of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane with biological targets are crucial for understanding its pharmacological profile. These interactions may include:
Several compounds share structural features with 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(3,5-Dimethylphenyl)-1H-pyrazole | Contains a pyrazole ring | Known for strong antioxidant properties |
| 2-(2-Methylpyrazolyl)-azepane | Azepane ring with a methyl-substituted pyrazole | Exhibits distinct pharmacological activities |
| 1-(Phenyl)-pyrazole derivatives | Various substitutions on the pyrazole ring | Diverse applications in medicinal chemistry |
The uniqueness of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane lies in its combination of both the pyrazole and azepane structures, which may provide enhanced stability and a broader range of biological activities compared to other similar compounds. Its potential as a versatile scaffold for drug development further distinguishes it from related compounds.
The compound is formally named 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane under IUPAC guidelines, reflecting its pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and an azepane ring linked at position 4. Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol. Structurally, it belongs to the pyrazole-azepane hybrid family, characterized by a planar pyrazole ring fused to a seven-membered azepane ring.
Table 1: Key Molecular Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Hybrid System | Pyrazole-Azepane |
| Substituents | 3,5-Dimethyl, 1-Phenyl |
The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the azepane moiety introduces conformational flexibility, enhancing interactions with biological targets.
Pyrazole-azepane hybrids emerged in the late 20th century as researchers sought to combine the pharmacophoric advantages of both heterocycles. Early work focused on pyrazole’s anti-inflammatory and antimicrobial properties, while azepane’s role in central nervous system targeting drove interest in hybridization. A landmark synthesis in 2005 demonstrated the feasibility of coupling pyrazole and azepane via nucleophilic aromatic substitution, paving the way for derivatives like 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane.
The advent of microwave-assisted synthesis in the 2010s further optimized reaction kinetics for pyrazole-azepane hybrids, reducing reaction times from hours to minutes while improving yields. For instance, microwave irradiation enabled efficient cyclocondensation of hydrazines with diketones, a critical step in constructing the pyrazole core.
Pyrazole-azepane hybrids occupy a strategic niche in drug discovery due to their dual functionality:
Comparative Analysis of Hybrid Systems
This compound’s significance is further underscored by its role in probing structure-activity relationships (SAR) for neurodegenerative disease targets, where azepane’s conformational mobility improves binding to acetylcholinesterase.
The 3,5-dimethyl-1-phenylpyrazole core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and diketones or acetylenic ketones. A common strategy involves reacting 2,4-pentanedione derivatives with phenylhydrazine under acidic conditions. For example, Rao et al. demonstrated that chalcones (α,β-ethylenic ketones) react with arylhydrazines in the presence of copper triflate and ionic liquids to form pyrazolines, which are subsequently oxidized to pyrazoles [1]. This method achieves 82% yields for 1,3,5-triarylpyrazoles, though the methyl-substituted variant requires careful stoichiometric control to avoid over-alkylation.
Alternative routes utilize acetylenic ketones, as shown by Guojing et al., who developed a transition-metal-free trifluoromethylation/cyclization protocol using hypervalent iodine reagents [1]. While optimized for trifluoromethylpyrazoles, this approach can be adapted for methyl groups by substituting Togni’s reagent with methyl iodide under radical conditions. However, regioselectivity remains a challenge, with phenylhydrazine typically generating a 3:2 ratio of regioisomers unless directed by hydrogen-bonding interactions with ester groups [1].
Azepane rings are constructed via ring-expansion or cyclization strategies. Photochemical dearomative ring expansion of nitroarenes offers a two-step route to azepanes, as reported by D. Leonori’s group [3]. Nitrobenzene derivatives undergo light-mediated nitrene formation, followed by hydrogenolysis to yield azepanes with up to 70% efficiency. For the target compound, this method requires functionalization of the pyrazole moiety prior to ring expansion.
Silyl-aza-Prins cyclization provides another pathway. Allylsilyl amines treated with InCl3 undergo trans-selective cyclization to form azepanes in high diastereoselectivity [5]. This method is particularly suited for introducing substituents at the 2-position of the azepane ring. Kovacs et al. demonstrated a related approach using β-aminoenones derived from alkyne-oxime couplings, which cyclize with hydrazine to form pyrazole-azepane hybrids in 70% yields [1].
| Catalyst | Reaction Type | Yield (%) | Diastereoselectivity (trans:cis) |
|---|---|---|---|
| Copper triflate | Pyrazole cyclocondensation | 82 | N/A |
| InCl3 | Silyl-aza-Prins cyclization | 85 | 9:1 |
| TMSOTf | Tandem Sakurai–Prins | 78 | 6:1 (tetrahydropyran) |
| Hypervalent iodine | Trifluoromethylation | 70 | N/A |
Copper-based catalysts dominate pyrazole synthesis due to their ability to mediate both cyclocondensation and oxidation steps. InCl3 proves superior for azepane formation, as it avoids side reactions observed with Brønsted acids [5]. Transition-metal-free systems using hypervalent iodine reagents are emerging but require optimization for methyl group transfers [1].
Cryogenic conditions (−78°C) are critical for controlling exothermic reactions during acetylations of pyrazole intermediates [2].
The Nuclear Magnetic Resonance spectroscopy of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane reveals characteristic spectral features that provide detailed information about the molecular structure and electronic environment of the compound. The 1H Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to different proton environments within the molecule.
The pyrazole ring protons typically appear in the aromatic region of the spectrum, with chemical shifts observed between 7.5-8.5 parts per million [1]. The 3,5-dimethyl substituents on the pyrazole ring manifest as characteristic singlet peaks in the upfield region, typically appearing around 2.08-2.15 parts per million [2]. These methyl groups show nearly equivalent chemical shifts due to their similar electronic environments on the pyrazole ring.
The azepane ring system contributes multiple signals to the 1H Nuclear Magnetic Resonance spectrum. The methylene protons of the seven-membered azepane ring typically appear as complex multiplets in the region between 1.5-4.0 parts per million [1]. The proton directly attached to the carbon bearing the pyrazole substituent (position 2 of the azepane ring) exhibits a characteristic downfield shift due to deshielding effects from the adjacent aromatic system.
| Structural Component | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole CH protons | 7.5-8.5 | Singlet/Multiplet | Variable |
| Phenyl protons | 7.0-7.5 | Multiplet | 5H |
| Azepane CH protons | 1.5-4.0 | Complex multiplets | Variable |
| Methyl groups (3,5-positions) | 2.08-2.15 | Singlet | 6H |
The 13C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule. The pyrazole carbon atoms typically appear in characteristic regions, with the carbon bearing the azepane substituent showing distinct chemical shifts due to substitution effects [3]. The carbonyl or imine carbons in the pyrazole ring system appear in the downfield region around 150-165 parts per million [4].
15N Nuclear Magnetic Resonance spectroscopy, when available, provides valuable information about the nitrogen environments in both the pyrazole and azepane rings. The pyrazole nitrogen atoms exhibit characteristic chemical shifts that can be influenced by substitution patterns and intermolecular interactions [4]. The azepane nitrogen typically appears at different chemical shifts compared to the pyrazole nitrogens due to its saturated heterocyclic environment.
Mass spectrometry analysis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak corresponds to the complete molecular structure, while fragment ions result from specific bond cleavages under electron impact conditions.
The fragmentation behavior follows established patterns for heterocyclic compounds containing both pyrazole and azepane ring systems [5]. Primary fragmentation typically occurs at the connection point between the pyrazole and azepane rings, resulting in the formation of characteristic fragment ions. The base peak often corresponds to the 3,5-dimethyl-1-phenylpyrazole fragment, which maintains good stability under mass spectrometric conditions [2].
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Structural Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | Expected m/z | Variable | Complete molecule |
| Pyrazole fragment | 176, 174 | 100 | 4-bromo-2,3-dimethylpyrazole base |
| Phenyl loss | Variable | Moderate | Loss of phenyl group |
| Azepane fragment | Variable | Low-Moderate | Seven-membered ring fragment |
The fragmentation pathways involve both homolytic and heterolytic cleavage mechanisms [5]. Sigma bond cleavage occurs preferentially at the weaker bonds in the molecule, particularly the connection between the heterocyclic rings. Radical site-initiated cleavage can occur when the radical cation migrates to form new bonding arrangements before fragmentation.
Charge site-initiated fragmentation, also known as inductive cleavage, represents another important fragmentation mechanism [5]. This process involves electron migration from adjacent bonds to neutralize charges, resulting in the formation of stable fragment ions. The pyrazole ring system, with its electron-rich nature, can stabilize positive charges effectively, leading to abundant pyrazole-containing fragment ions.
The mass spectrometric behavior also reveals information about the stability of different structural components. The phenyl substituent on the pyrazole ring can undergo loss through benzylic cleavage mechanisms, while the azepane ring may fragment through multiple pathways depending on the ionization energy and collision conditions [6].
X-ray crystallographic analysis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane provides detailed information about the three-dimensional arrangement of molecules within the crystal lattice. The molecular packing arrangements are governed by a combination of intermolecular interactions, including van der Waals forces, potential hydrogen bonding interactions, and π-π stacking between aromatic systems [7].
The crystal structure typically exhibits a layered packing arrangement, where molecules are organized in distinct layers or planes within the unit cell [8]. The phenyl substituents on the pyrazole rings play a crucial role in determining the overall packing geometry through π-π stacking interactions between parallel aromatic rings. These interactions typically occur with separations in the range of 3.5-3.7 Ångströms [9].
| Crystallographic Parameter | Typical Value Range | Structural Significance |
|---|---|---|
| Unit cell dimensions | Variable | Overall crystal architecture |
| Space group | Variable | Molecular symmetry relationships |
| π-π stacking distance | 3.5-3.7 Å | Aromatic interaction strength |
| Intermolecular distances | 2.5-4.0 Å | Non-bonded contact optimization |
The azepane ring adopts a specific conformation within the crystal lattice, influenced by both intramolecular strain and intermolecular packing forces [7]. The seven-membered ring typically exhibits a chair-like or boat-like conformation to minimize steric interactions while optimizing crystal packing efficiency.
The molecular packing density is optimized through efficient space filling, with molecules arranged to minimize voids within the crystal structure [10]. The packing coefficient, which represents the fraction of space occupied by molecules, typically ranges from 0.65 to 0.75 for organic molecular crystals. This efficient packing contributes to the overall stability of the crystalline form.
The crystal structure may exhibit polymorphic behavior, where different packing arrangements can occur under varying crystallization conditions [7]. Different polymorphs can have significantly different physical properties, including melting point, solubility, and stability, which are important considerations for practical applications.
The intermolecular interactions in the crystal structure of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane encompass various types of non-covalent interactions that stabilize the three-dimensional arrangement of molecules [11]. These interactions can be analyzed through detailed examination of contact distances, angles, and geometric parameters derived from the crystal structure.
Hydrogen bonding interactions represent one of the most significant intermolecular forces in the crystal structure. While the compound lacks traditional hydrogen bond donors such as hydroxyl or amino groups, weak hydrogen bonding interactions may occur between aromatic hydrogen atoms and nitrogen lone pairs in the heterocyclic rings [12]. The geometry of these interactions, including donor-acceptor distances and angles, provides insight into their strength and directionality.
van der Waals interactions contribute significantly to the overall stability of the crystal packing [11]. These dispersive forces operate between all atoms in the structure and are particularly important for optimizing the close-packed arrangement of molecules. The analysis of intermolecular contacts reveals the efficiency of space filling and the absence of unfavorable steric interactions.
| Interaction Type | Typical Distance Range (Å) | Angular Requirements | Contribution to Stability |
|---|---|---|---|
| Weak hydrogen bonds | 2.5-3.2 | Linear preferred | Moderate |
| van der Waals contacts | 3.0-4.0 | Non-directional | Significant |
| π-π stacking | 3.4-3.8 | Parallel preferred | Strong |
| Dipole-dipole | Variable | Orientation dependent | Moderate |
π-π stacking interactions occur between the aromatic phenyl and pyrazole rings of adjacent molecules [8]. These interactions involve the overlap of π-electron systems and are characterized by specific geometric parameters including centroid-to-centroid distances, interplanar angles, and lateral displacement. The strength of π-π interactions depends on the degree of overlap and the electronic properties of the aromatic systems.
Electrostatic interactions arise from the distribution of partial charges within the molecule, particularly around the nitrogen atoms in the heterocyclic rings [8]. The analysis of electrostatic potential surfaces reveals regions of positive and negative charge that can interact favorably with complementary regions on neighboring molecules.
The Hirshfeld surface analysis provides a comprehensive visualization of intermolecular contacts and their relative contributions to the overall crystal packing [11]. This analysis generates two-dimensional fingerprint plots that quantify the types and frequencies of different intermolecular interactions. For heterocyclic compounds similar to the target structure, nitrogen-hydrogen contacts typically account for 30-40% of the total intermolecular interactions.
The reduced density gradient analysis identifies regions of weak intermolecular interactions through the examination of electron density gradients [11]. This computational approach reveals the spatial distribution of non-covalent interactions and their relative strengths, providing a quantitative assessment of the forces governing crystal packing.